2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid
Description
2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is a structurally distinct compound featuring a butyric acid backbone substituted with a [1,3,4]thiadiazole carbamoyl group. While direct evidence on this specific compound is sparse in the provided materials, analogous compounds suggest its relevance in medicinal chemistry, particularly in contexts where thiadiazole derivatives exhibit antimicrobial, antitumor, or enzyme-inhibitory activities .
Properties
IUPAC Name |
2-methyl-5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-5(7(13)14)2-3-6(12)10-8-11-9-4-15-8/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQWOEQIDCFCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=NN=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine, followed by cyclization with thiourea under reflux conditions in methanol . The resulting product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The terminal carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and salt formation.
Key Findings :
- The carboxylic acid can form esters with alcohols under acidic conditions, similar to the synthesis of related butyric acid derivatives .
- Amidation reactions using coupling agents like EDC·HCl are feasible, as demonstrated in cyclization processes for thiadiazole analogs .
- Fluorescent quenching via Cu²⁺/Hg²⁺ chelation has been observed in structurally similar thiadiazole carbamates .
Carbamoyl-Thiadiazole Reactivity
The carbamoyl-thiadiazole group enables nucleophilic substitutions and cycloadditions, particularly at the thiadiazole ring’s sulfur and nitrogen atoms.
Key Findings :
- Alkylation at the thiadiazole nitrogen (e.g., with iodomethane) proceeds regioselectively under basic conditions, yielding derivatives like 19d in related systems .
- Cyclization with malonic acid forms thiobarbituric acid derivatives, as seen in N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas .
- Iodine-mediated oxidative C–S bond formation generates disulfide-linked products, a pathway observed in 1,3,4-thiadiazole syntheses .
Methyl Branch Reactivity
The 2-methyl group may participate in oxidation or halogenation, though steric hindrance limits its reactivity.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 2-Ketobutanoic acid analog | |
| Halogenation | NBS, light | Brominated derivatives |
Key Findings :
- Oxidation of the methyl group to a ketone is plausible under strong oxidizing conditions, analogous to 4-methyl-5-oxohexanoic acid transformations.
- Bromination via N-bromosuccinimide (NBS) could yield halogenated analogs, though this remains speculative for the target compound .
Biological Activity-Linked Reactions
The compound’s interactions with biological targets may involve reversible binding or hydrolysis.
| Interaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Enzyme Inhibition | Aldose reductase assay | Competitive inhibition | |
| Hydrolysis | Acidic/alkaline media | 2ABT and CO₂ release |
Key Findings :
Scientific Research Applications
2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and proteomics . It is a thiadiazole derivative with a five-membered ring containing sulfur and nitrogen atoms.
Chemical Information
- Molecular Formula:
- Molecular Weight: 229.26 g/mol
- IUPAC Name: 2-methyl-5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
- CAS Number: 799258-41-6
- MDL number: MFCD04113991
Synonyms
this compound has several synonyms, including :
- 5-((1,3,4-Thiadiazol-2-yl)amino)-2-methyl-5-oxopentanoic acid
- 2-methyl-4-[(1,3,4-thiadiazol-2-yl)carbamoyl]butanoic acid
- 2-methyl-5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Scientific Research Applications
This compound is relevant in scientific research, especially in proteomics . Thiadiazole derivatives, in general, exhibit diverse biological activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Its potential lies in exploring new therapeutic applications. Related compounds, such as those listed below, have shown bioactivity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Similar thiadiazole structure | Antimicrobial |
| 5-(1,3,4-Thiadiazol-2-yl)-pentanoic acid | Contains thiadiazole but lacks phenyl group | Anticancer |
| 4-(Thiadiazol-2-yl)benzoic acid | Thiadiazole attached to benzoic acid structure | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituents: Thiadiazole vs. Thiazole vs. Triazole
- In contrast, thiazole derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, CAS 65032-66-8) contain one nitrogen and one sulfur atom, offering reduced electron deficiency and altered solubility profiles. The melting point of this thiazole derivative is 139.5–140°C, suggesting moderate thermal stability .
- Triazole Derivatives: Compounds like (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid () incorporate a triazole ring, which has three nitrogen atoms.
Carboxylic Acid Backbone Modifications
- Butyric Acid vs. Benzoic Acid : The target compound’s butyric acid chain (C4) provides greater flexibility and lipophilicity compared to benzoic acid derivatives (e.g., ’s thiazole-substituted benzoic acids). This may influence membrane permeability and metabolic stability.
Data Table: Comparative Properties of Analogous Compounds
Biological Activity
Overview
2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is a derivative of thiadiazole known for its diverse biological activities, particularly in antimicrobial and anticancer domains. The compound features a thiadiazole moiety, which is recognized for its potential therapeutic applications due to its unique structural properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.26 g/mol. The presence of the thiadiazole ring contributes significantly to its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole moiety have shown significant activity against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 16–31.25 µg/mL |
| Gram-negative bacteria | 31.25–62.5 µg/mL |
| Fungal strains | Moderate activity at MIC 31.25–62.5 µg/mL |
The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
Thiadiazole derivatives, including this compound, have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival:
| Cancer Cell Line | Cytotoxicity (IC50) |
|---|---|
| MCF-7 (breast cancer) | 12 µg/mL |
| HeLa (cervical cancer) | 10 µg/mL |
| A549 (lung cancer) | 15 µg/mL |
The anticancer activity is attributed to the ability of the compound to disrupt cellular processes critical for tumor growth .
The biological activities of this compound can be explained through its interaction with various molecular targets:
-
Antimicrobial Mechanism :
- Inhibition of cell wall synthesis.
- Interference with essential enzymes involved in metabolic pathways.
-
Anticancer Mechanism :
- Induction of apoptosis through activation of caspases.
- Modulation of signaling pathways such as MAPK and PI3K/Akt.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiadiazole derivatives found that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics. The compound's effectiveness was attributed to its lipophilicity and ability to penetrate bacterial membranes more efficiently than other derivatives .
Study on Anticancer Properties
In a recent investigation into the anticancer properties of thiadiazole derivatives, it was found that this compound significantly inhibited the proliferation of various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
